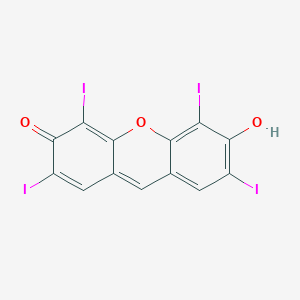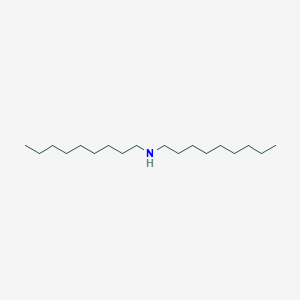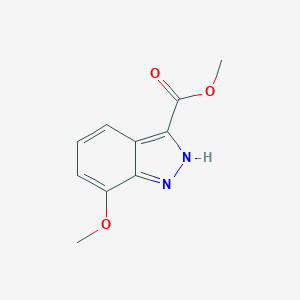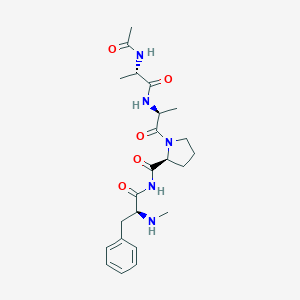
Acetyl-alanyl-alanyl-prolyl-(N-methyl)phenylalaninamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetyl-alanyl-alanyl-prolyl-(N-methyl)phenylalaninamide, also known as N-Acetyl-Ala-Ala-Pro-N-Me-Phe-amide (AAP-NMP), is a peptide that has been extensively studied for its potential therapeutic applications. This peptide has been found to exhibit various biochemical and physiological effects, making it a promising candidate for several research applications.
Mécanisme D'action
AAP-NMP exerts its effects by binding to various receptors and modulating signaling pathways. It has been shown to interact with opioid receptors, which are involved in pain modulation and reward pathways. Additionally, AAP-NMP can activate the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival.
Effets Biochimiques Et Physiologiques
AAP-NMP exhibits various biochemical and physiological effects, including antimicrobial, anti-inflammatory, and antitumor activities. It has been shown to inhibit the growth of several bacterial and fungal strains, making it a potential candidate for the development of novel antibiotics. Additionally, AAP-NMP can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been found to exhibit antitumor activity by inducing apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
AAP-NMP has several advantages for lab experiments. It is stable in solution and can be easily synthesized using SPPS techniques. Additionally, it exhibits potent biological activities at low concentrations, making it a cost-effective research tool. However, AAP-NMP has some limitations, including its poor solubility in aqueous solutions and its potential to degrade over time.
Orientations Futures
There are several future directions for research on AAP-NMP. One potential application is the development of novel antibiotics based on its antimicrobial activity. Additionally, AAP-NMP could be used as a therapeutic agent for the treatment of inflammatory diseases and cancer. Further research is needed to elucidate its mechanisms of action and to optimize its pharmacokinetic properties for clinical use.
Méthodes De Synthèse
AAP-NMP can be synthesized using solid-phase peptide synthesis (SPPS) techniques. This involves the stepwise addition of amino acids to a resin-bound peptide chain. The N-terminal amino acid is first coupled to the resin, followed by the addition of subsequent amino acids in the desired sequence. After the peptide chain is synthesized, it is cleaved from the resin and purified using various chromatographic techniques.
Applications De Recherche Scientifique
AAP-NMP has been studied extensively for its potential therapeutic applications. It has been found to exhibit antimicrobial, anti-inflammatory, and antitumor activities. Additionally, AAP-NMP has been shown to have neuroprotective effects and can improve cognitive function. These properties make it a promising candidate for the development of novel therapeutics.
Propriétés
Numéro CAS |
151657-05-5 |
|---|---|
Nom du produit |
Acetyl-alanyl-alanyl-prolyl-(N-methyl)phenylalaninamide |
Formule moléculaire |
C23H33N5O5 |
Poids moléculaire |
459.5 g/mol |
Nom IUPAC |
(2S)-1-[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]-N-[(2S)-2-(methylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C23H33N5O5/c1-14(25-16(3)29)20(30)26-15(2)23(33)28-12-8-11-19(28)22(32)27-21(31)18(24-4)13-17-9-6-5-7-10-17/h5-7,9-10,14-15,18-19,24H,8,11-13H2,1-4H3,(H,25,29)(H,26,30)(H,27,31,32)/t14-,15-,18-,19-/m0/s1 |
Clé InChI |
URDWSSFNCBRUIX-LNMJFAINSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)NC(=O)[C@H](CC2=CC=CC=C2)NC)NC(=O)C |
SMILES |
CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(=O)C(CC2=CC=CC=C2)NC)NC(=O)C |
SMILES canonique |
CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(=O)C(CC2=CC=CC=C2)NC)NC(=O)C |
Synonymes |
Ac-Ala-Ala-Pro-Phe-NH-Me AcAAPFNMe acetyl-alanyl-alanyl-prolyl-(N-methyl)phenylalaninamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



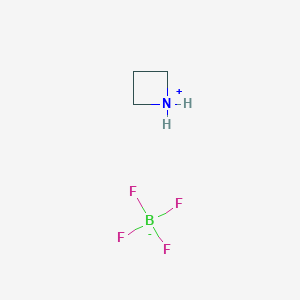
![[Naphthalen-2-ylmethylsulfanyl(thiophen-2-yl)methylidene]azanium;bromide](/img/structure/B126832.png)
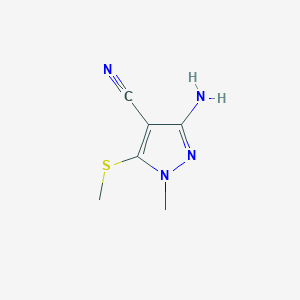
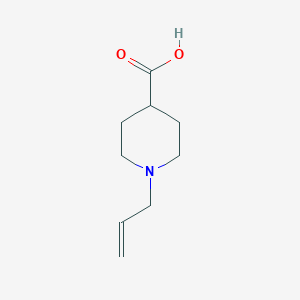
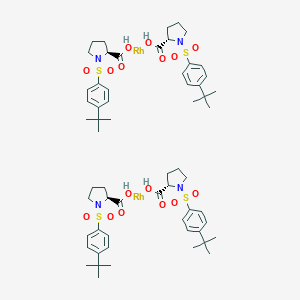
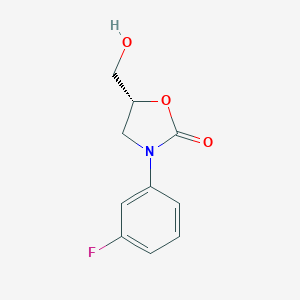
![2-[(2R,3S,6S)-6-ethoxy-3-hydroxy-3,6-dihydro-2H-pyran-2-yl]acetic Acid](/img/structure/B126843.png)
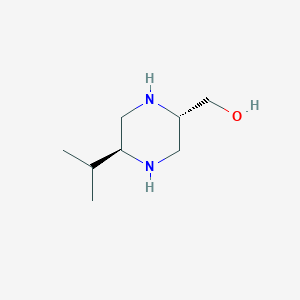
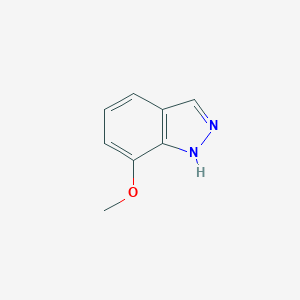
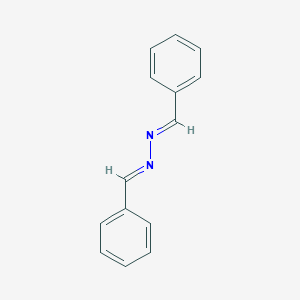
![(-)-(2S,5R)-9-[2-(Hydroxymethyl)-1,3-oxathiolan-5-yl]guanine](/img/structure/B126863.png)
